Pyrazine-2-sulfonyl chloride

Descripción general

Descripción

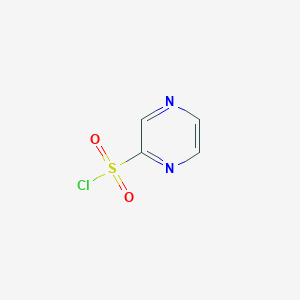

Pyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C4H3ClN2O2S. It is characterized by a pyrazine ring substituted with a sulfonyl chloride group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrazine-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-sulfonic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates. This reactivity is foundational for drug design and material science applications.

Key transformations :

-

Amine substitution : Reacts with primary/secondary amines (e.g., diethylamine) to yield sulfonamides:

Reactions proceed at room temperature in dichloromethane (DCM) with yields >80% .

-

Alcohol substitution : Forms sulfonate esters with alcohols (e.g., methanol):

Table 1: Reaction Conditions for Nucleophilic Substitutions

| Substrate | Reagent | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Diethylamine | Pyrazine-2-SO₂Cl | DCM | 20 | 85 |

| Methanol | Pyrazine-2-SO₂Cl | THF | 30 | 78 |

Formation of Heterocycles

Pyrazine-2-sulfonyl chloride serves as a precursor for synthesizing nitrogen-containing heterocycles, including pyrazoles and pyrazolotriazines.

Catalytic Deoxygenative Sulfonylation

Recent studies demonstrate its role in transition-metal-free C–H sulfonylation of quinoline N-oxides (Table 2):

Mechanism :

-

In situ generation of sulfonyl anions (RSO₂⁻) via CS₂/Et₂NH activation.

-

Electrophilic activation of quinoline N-oxide by sulfonyl chloride.

-

Nucleophilic attack at C2 position, followed by elimination.

Table 2: Substrate Scope for 2-Sulfonylquinoline Synthesis

| Quinoline N-oxide | Sulfonyl Chloride | Yield (%) |

|---|---|---|

| 6-Methoxyquinoline | Tosyl chloride | 84 |

| 8-Nitroquinoline | Mesyl chloride | 76 |

| 3-Bromoquinoline | Benzoyl chloride | 68 |

Conditions : DCM, RT, 15–30 minutes .

Mechanistic Insights

-

Sulfonyl group activation : The –SO₂Cl group acts as a leaving group in Sₙ2 reactions, facilitated by its strong electron-withdrawing nature .

-

Steric effects : Bulky substituents on the pyrazine ring reduce reaction rates by hindering nucleophilic attack.

This compound’s versatility in nucleophilic substitutions, heterocycle synthesis, and catalytic applications underscores its importance in modern organic chemistry. Its derivatives continue to drive innovations in medicinal chemistry and materials science, with ongoing research exploring novel reaction pathways and biological activities .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

Pyrazine-2-sulfonyl chloride is primarily used as a reagent in organic synthesis due to its reactive sulfonyl chloride group. It facilitates the formation of sulfonamide and sulfonate ester derivatives through nucleophilic substitution reactions. This reactivity allows for the construction of complex heterocycles, making it valuable in synthetic organic chemistry.

Synthesis of Heterocycles

The compound is instrumental in synthesizing various heterocyclic compounds, such as pyrazoles and pyrazolotriazines. For instance, ionic liquid-supported sulfonyl hydrazine has been employed to achieve high yields of these derivatives while minimizing environmental impact. Additionally, rhodium-catalyzed reactions have been utilized to synthesize trisubstituted pyrazines, demonstrating its utility in catalytic processes.

Biological Applications

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit promising antimicrobial properties. Novel compounds containing a piperidinyl sulfone moiety have been synthesized and evaluated for their in vitro antimicrobial activity against various pathogens. Some derivatives have demonstrated significant effectiveness against Mycobacterium tuberculosis, indicating potential for developing new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their biological activities. For example, chiral pyrazolo[4,3-e][1,2,4]triazine sulfonamides were synthesized and assessed for their inhibitory effects on enzymes like tyrosinase and urease. Although some compounds showed low activity against cancer cell lines, their favorable pharmacokinetic profiles suggest potential for further development .

Industrial Applications

Agrochemicals and Dyes

Beyond laboratory applications, this compound is utilized in the production of agrochemicals and dyes. Its ability to form stable sulfonamide linkages makes it suitable for creating various industrial products that require specific chemical functionalities.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study investigated the synthesis of N-(pyrazin-2-yl)benzenesulfonamides using this compound as a key intermediate. The synthesized compounds were evaluated for their antimycobacterial activity against M. tuberculosis H37Rv. Results indicated that certain compounds exhibited minimum inhibitory concentrations comparable to established antibiotics, highlighting their potential therapeutic applications .

Case Study 2: Anticancer Activity Evaluation

Another research effort focused on evaluating the anticancer properties of this compound derivatives. The study synthesized several compounds and assessed their effects on various cancer cell lines. Although some derivatives showed limited activity, modifications to the chemical structure improved efficacy against specific targets, suggesting pathways for future drug development .

Mecanismo De Acción

The reactivity of pyrazine-2-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, sulfonamide derivatives can inhibit enzymes by mimicking the substrate or binding to the active site.

Comparación Con Compuestos Similares

Pyrazine-2-sulfonic acid: The precursor to pyrazine-2-sulfonyl chloride, lacking the reactive sulfonyl chloride group.

Benzene sulfonyl chloride: Similar in structure but with a benzene ring instead of a pyrazine ring.

Pyridine-2-sulfonyl chloride: Contains a pyridine ring, offering different reactivity and applications.

Uniqueness: this compound is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to benzene or pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research areas.

Actividad Biológica

Pyrazine-2-sulfonyl chloride is a versatile compound that has garnered significant attention in medicinal chemistry and biological research due to its potential applications in drug development and biochemical studies. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound (CHClNOS) is characterized by a sulfonyl chloride group attached to a pyrazine ring. This structure contributes to its reactivity and utility in organic synthesis, particularly in forming sulfonamide derivatives. The compound can be synthesized through various methods, including the chlorination of pyrazine-2-thiol or the use of chlorosulfonic acid with appropriate starting materials.

Interaction with Biological Targets

Pyrazine derivatives, including this compound, have been shown to interact with several biological targets, notably protein tyrosine phosphatases (PTPs). These enzymes play critical roles in regulating cellular processes such as proliferation, migration, and metabolism. Inhibition of PTPs by pyrazine compounds can lead to altered cell signaling pathways, which may have implications in cancer therapy and other diseases.

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this sulfonyl chloride have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth . The structural modifications involving sulfonamide linkages have enhanced the bioactivity of these compounds, making them potential candidates for drug development against various infections.

Study 1: Antimicrobial Efficacy

In a study focusing on substituted N-(pyrazin-2-yl)benzenesulfonamides, researchers evaluated the antimicrobial activity against M. tuberculosis. Two specific compounds demonstrated a minimum inhibitory concentration (MIC) of 6.25 μg/mL (approximately 25 μM), indicating strong antitubercular activity . This study highlights the potential of pyrazine derivatives as effective antimycobacterial agents.

Study 2: Enzyme Inhibition

Another investigation explored the inhibitory effects of chiral pyrazolo[4,3-e][1,2,4]triazine sulfonamides on enzymes such as tyrosinase and urease. Although these compounds were not effective against certain cancer cell lines, their low affinity for plasma proteins suggests a potential for further in vivo studies. The findings indicate that while some derivatives may lack direct anticancer activity, they could serve as valuable tools in enzyme inhibition studies.

Data Tables

Propiedades

IUPAC Name |

pyrazine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAABUUQIBNGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597018 | |

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184170-48-7 | |

| Record name | Pyrazine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.